2-(Furan-2-ylmethyl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(furan-2-yl)methyl]-7-methyl-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a furan ring, a nitrophenyl group, and a chromeno-pyrrole system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(furan-2-yl)methyl]-7-methyl-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the condensation of furan derivatives with nitrophenyl compounds under controlled conditions. The reaction often requires the use of catalysts such as iron (III) chloride and solvents like dichloromethane . The process may also involve cyclization reactions to form the chromeno-pyrrole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-yl)methyl]-7-methyl-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-[(furan-2-yl)methyl]-7-methyl-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structure and reactivity.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Use in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(furan-2-yl)methyl]-7-methyl-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan and chromeno-pyrrole rings may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and nitrofurantoin.
Pyrrole Derivatives: Compounds like indole and pyrrole-2-carboxylic acid
Uniqueness
2-[(furan-2-yl)methyl]-7-methyl-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a furan ring, a nitrophenyl group, and a chromeno-pyrrole system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H16N2O6 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-7-methyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H16N2O6/c1-13-7-8-18-17(10-13)21(26)19-20(14-4-2-5-15(11-14)25(28)29)24(23(27)22(19)31-18)12-16-6-3-9-30-16/h2-11,20H,12H2,1H3 |
InChI Key |
XCYZPVNUWKPZRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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